Mal-NH-ethyl-SS-propionic acid

Overview

Description

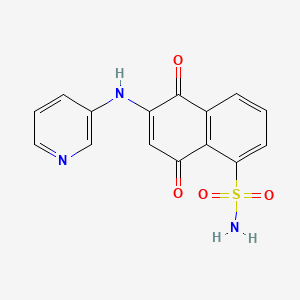

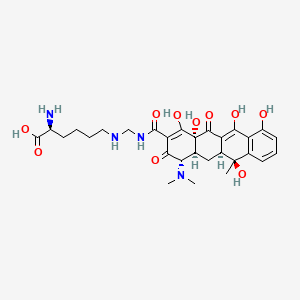

Mal-NH-ethyl-SS-propionic acid is a cleavable linker . It is used in the synthesis of antibody-drug conjugates (ADCs) . The maleimide group will react with thiol groups to form a covalent bond, enabling the connection of biomolecule to a thiol . Terminal carboxylic acids can react with primary amine groups using activators such as EDC and HATU to form stable amide bonds .

Molecular Structure Analysis

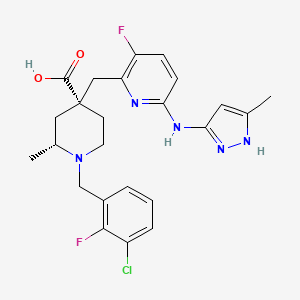

The molecular formula of Mal-NH-ethyl-SS-propionic acid is C12H16N2O5S2 . Its molecular weight is 332.39 .Chemical Reactions Analysis

Mal-NH-ethyl-SS-propionic acid is used in the synthesis of antibody-drug conjugates (ADCs) . The maleimide group will react with thiol groups to form a covalent bond . Terminal carboxylic acids can react with primary amine groups using activators such as EDC and HATU to form stable amide bonds .Physical And Chemical Properties Analysis

The molecular weight of Mal-NH-ethyl-SS-propionic acid is 332.39 . It is soluble in DMSO and DMF .Scientific Research Applications

Antibody-Drug Conjugates (ADCs)

Mal-NH-ethyl-SS-propionic acid: is utilized as a cleavable linker in the synthesis of ADCs . The maleimide group of this compound reacts with thiol groups to form a stable covalent bond, which is essential for attaching a cytotoxic drug to an antibody. This application is crucial in targeted cancer therapies, where the ADCs deliver toxic drugs specifically to cancer cells, minimizing the impact on healthy cells.

Bioconjugation in Therapeutic Agents

The compound’s ability to form stable amide bonds through its terminal carboxylic acids makes it valuable for bioconjugation . This process is used to enhance the properties of therapeutic agents, such as improving their solubility, stability, and half-life in the bloodstream, which can lead to more effective treatments with fewer side effects.

Targeted Drug Delivery Systems

In targeted drug delivery, Mal-NH-ethyl-SS-propionic acid can be used to attach drugs to carriers that specifically target diseased cells or tissues . This application is particularly promising for delivering drugs across biological barriers, such as the blood-brain barrier, which is a significant challenge in treating neurological disorders.

Diagnostic Imaging

The linker can be used to attach radioactive isotopes or contrast agents to antibodies or peptides . These conjugates can then be used in diagnostic imaging techniques like PET scans or MRI, providing enhanced imaging of specific tissues or disease states.

Biomaterials Engineering

In the field of biomaterials, Mal-NH-ethyl-SS-propionic acid can be used to modify surfaces to improve biocompatibility or to create hydrogels with specific properties for tissue engineering applications . This can lead to the development of better implants, scaffolds for tissue regeneration, and wound healing materials.

Enzyme Immobilization

The compound’s reactive groups allow for the immobilization of enzymes on various supports . This application is essential in industrial biocatalysis, where immobilized enzymes are used in continuous processes for the production of fine chemicals, pharmaceuticals, and biofuels.

Proteomics and Drug Discovery

In proteomics, Mal-NH-ethyl-SS-propionic acid can be used to label proteins, which aids in the identification and quantification of proteins in complex mixtures . This application is vital in drug discovery, where understanding protein interactions and functions can lead to the identification of new drug targets.

Fermentation Technology

Although not a direct application of the compound itself, propionic acid, which can be derived from Mal-NH-ethyl-SS-propionic acid , is used in fermentation technology . It’s an important organic acid with applications in the food industry as a preservative due to its antifungal properties, and in the production of plastics, pharmaceuticals, and cosmetics.

properties

IUPAC Name |

3-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethyldisulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O5S2/c15-9(3-6-14-10(16)1-2-11(14)17)13-5-8-21-20-7-4-12(18)19/h1-2H,3-8H2,(H,13,15)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQYOVZAKKXDVHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCC(=O)NCCSSCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mal-NH-ethyl-SS-propionic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,6-Dimethyl-2-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-5-(2-morpholin-4-ylethyl)thieno[2,3-c]pyrrol-4-one](/img/structure/B608742.png)

![N-[(2r)-2-(4'-Cyanobiphenyl-4-Yl)propyl]propane-2-Sulfonamide](/img/structure/B608747.png)